2-(3-Biphenyl)ethanethiol

Description

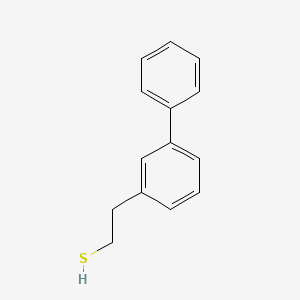

2-(3-Biphenyl)ethanethiol is an organosulfur compound featuring a biphenyl moiety (two benzene rings linked by a single bond) attached to a two-carbon thiol (-SH) chain at the 3-position. The biphenyl group contributes hydrophobicity and aromatic stability, while the thiol group enables nucleophilic reactivity.

Properties

IUPAC Name |

2-(3-phenylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,11,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTPEASBQMIQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Biphenyl)ethanethiol typically involves the reaction of 3-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethanethiol group. The reaction conditions usually involve heating the reactants in an inert solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form disulfides. Common oxidizing agents include bromine or iodine.

Reduction: The compound can be reduced back to the thiol form using reducing agents like zinc and acid.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Bromine or iodine in an inert solvent.

Reduction: Zinc and hydrochloric acid.

Substitution: Sodium hydride in tetrahydrofuran.

Major Products:

Oxidation: Disulfides.

Reduction: Thiol.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-(3-Biphenyl)ethanethiol typically involves a nucleophilic substitution reaction. The most common method includes the reaction of 3-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction conditions often require heating in an inert solvent like tetrahydrofuran (THF) to facilitate the substitution process.

Synthetic Routes

- Reagents : 3-bromobiphenyl, ethanethiol, sodium hydride.

- Conditions : Heating in THF or similar solvents.

- Mechanism : Nucleophilic substitution where bromine is replaced by the ethanethiol group.

Chemistry

- Building Block : It serves as a crucial building block in synthesizing more complex organic molecules. Its unique biphenyl structure allows for various modifications that are valuable in organic synthesis.

Biology

- Protein Interactions : Research has focused on its interactions with biological molecules, particularly proteins. Studies indicate that compounds like this compound can influence protein folding and stability through disulfide bond formation.

Medicine

- Therapeutic Potential : There is ongoing investigation into its potential therapeutic properties. It may act as a precursor in drug synthesis, contributing to the development of new pharmaceuticals targeting specific diseases.

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, leveraging its unique chemical reactivity to create tailored products for various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

- A study conducted by researchers at [source] analyzed the compound's role in stabilizing protein structures through disulfide bond formation, demonstrating its potential use in biochemistry.

- Another investigation explored its utility in drug design, where modifications of this compound led to promising results against specific targets in cancer therapy.

- Industrial applications have been documented where this compound was utilized as an intermediate in synthesizing specialty polymers, showcasing its versatility beyond pure research contexts.

Mechanism of Action

The mechanism of action of 2-(3-Biphenyl)ethanethiol involves its ability to form disulfide bonds with other thiol-containing molecules. This property is crucial in biological systems, where disulfide bonds play a key role in the structural integrity of proteins. The compound can also act as a nucleophile, participating in various substitution reactions.

Comparison with Similar Compounds

WR-1065 [2-((Aminopropyl)amino)ethanethiol]

- Structure: Ethanethiol backbone with an aminopropyl amino group.

- Key Properties: Water-soluble due to polar amino groups. Acts as a catalytic inhibitor of DNA topoisomerase II, offering radioprotective effects by prolonging the G2 phase of the cell cycle .

- Comparison: Unlike WR-1065, 2-(3-Biphenyl)ethanethiol lacks amino substituents, rendering it less soluble in aqueous environments.

2-(Butylamino)ethanethiol

- Structure: Ethanethiol with a butylamino (-NH-C₄H₉) substituent.

- Key Properties: Solubility is pH-dependent due to protonation of the amino group (enhanced solubility in acidic conditions) . Functions as a nucleophile in substitution and addition reactions, facilitating the introduction of butylaminoethylthiol groups into organic molecules .

- Comparison: this compound’s biphenyl group increases hydrophobicity, reducing solubility in polar solvents compared to 2-(butylamino)ethanethiol. Both compounds exhibit thiol-mediated reactivity, but the biphenyl moiety may stabilize radicals or participate in π-π stacking in materials science applications .

(3-Chlorophenyl)methanethiol

- Structure : Methanethiol (-CH₂SH) with a 3-chlorophenyl group.

- Key Properties :

- Comparison :

2-(2-Pyridyl)ethanethiol

- Structure : Ethanethiol with a pyridyl (C₅H₄N) substituent.

- Key Properties :

- Both compounds serve as intermediates in organic synthesis, though their substituents dictate divergent reaction pathways .

Data Table: Structural and Functional Comparison

Biological Activity

2-(3-Biphenyl)ethanethiol, a thiol compound characterized by its biphenyl structure, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action, supported by case studies and research findings.

This compound is a member of the thiol family, which are organic compounds containing a sulfhydryl group (-SH). This compound features a biphenyl moiety that contributes to its unique chemical reactivity and biological interactions.

Antioxidant Properties

Research indicates that thiols can exhibit significant antioxidant activities. The presence of the thiol group in this compound allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems. A study demonstrated that similar thiol compounds can protect cellular components from oxidative damage, suggesting that this compound may have comparable protective effects .

Enzyme Modulation

Thiols are known to interact with various enzymes, influencing their activity. This compound may modulate enzyme functions through the formation of disulfide bonds or by acting as a reducing agent. This property is crucial in biochemical pathways where redox states play a significant role. For instance, it has been noted that thiols can affect the activity of glutathione peroxidase, an important enzyme in cellular defense mechanisms .

Case Studies

- Oxidative Stress Reduction : A study published in Free Radical Biology and Medicine evaluated the effects of various thiols on oxidative stress markers in human cell lines. The results indicated that compounds similar to this compound significantly reduced malondialdehyde levels, a marker of lipid peroxidation .

- Enzyme Interaction : Research conducted on the modulation of enzyme activity by thiols showed that this compound could enhance the activity of certain antioxidant enzymes while inhibiting others involved in inflammatory pathways. This dual action suggests a complex role in cellular signaling .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The -SH group can participate in redox reactions, facilitating electron transfer processes essential for various enzymatic functions.

- Metal Ion Chelation : Thiols can bind to metal ions, potentially preventing metal-catalyzed oxidative damage.

- Protein Interactions : The biphenyl structure may allow for π-π stacking interactions with aromatic amino acids in proteins, altering their conformation and function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-n-Butoxythiophenol | Contains butoxy group | Antioxidant, enzyme modulation |

| 4-n-Butoxythiophenol | Butoxy at different position | Similar antioxidant properties |

| 2-n-Butylthiophenol | Butyl instead of biphenyl | Cytotoxic effects on cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.